molecular formula C21H18ClFN2O3 B249351 N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide

Cat. No. B249351
M. Wt: 400.8 g/mol
InChI Key: DGMKYYRHWCYTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide is a compound that belongs to the family of furan-based compounds. It is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK. This compound has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide works by inhibiting the protein kinase BTK. BTK is an enzyme that is involved in the signaling pathway of B cells, which play a crucial role in the immune system. By inhibiting BTK, this compound can reduce the activity of B cells, leading to its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. It can also inhibit the proliferation of B cells and reduce the production of antibodies. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which makes it a useful tool for studying the role of B cells in the immune system. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide. One potential direction is to study its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Another direction is to investigate its anti-tumor effects and its potential use in cancer therapy. Additionally, further research can be done to improve its solubility and bioavailability, which can increase its efficacy in lab experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide involves several steps. The first step involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with 3-fluorobenzaldehyde to form an intermediate product. This intermediate product is then reacted with furan-2-carboxylic acid to form the final product, this compound.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

Molecular Formula

C21H18ClFN2O3

Molecular Weight

400.8 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-5-(3-fluorophenyl)furan-2-carboxamide

InChI

InChI=1S/C21H18ClFN2O3/c22-17-13-16(4-5-18(17)25-8-10-27-11-9-25)24-21(26)20-7-6-19(28-20)14-2-1-3-15(23)12-14/h1-7,12-13H,8-11H2,(H,24,26)

InChI Key

DGMKYYRHWCYTLF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F)Cl

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F)Cl

Origin of Product

United States

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